N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine
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Overview
Description
N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
One common synthetic route includes the reaction of a thioamide with α-haloketones to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the thiazole ring.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential antibacterial, antifungal, and antitumor properties, it is investigated for therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s electron-rich nature allows it to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar compounds to N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, this compound may offer unique properties due to its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C9H14N2OS2 |
---|---|
Molecular Weight |
230.4 g/mol |
IUPAC Name |
N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2OS2/c1-12-3-9-11-7(6-14-9)2-10-8-4-13-5-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
DXANRRVORBFORU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CS1)CNC2CSC2 |
Origin of Product |
United States |
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